4-(1H-1,2,3-benzotriazol-1-yl)-2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
4-(1H-1,2,3-Benzotriazol-1-yl)-2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a heterocyclic compound featuring a fused benzothienopyrimidine core substituted with a benzotriazole moiety at position 4 and an ethyl group at position 2. The benzothienopyrimidine scaffold is structurally related to purines, enabling interactions with biological targets such as kinases and receptors . The benzotriazole group, known for its electron-deficient aromatic system, may enhance binding affinity to enzymes or nucleic acids through π-π stacking or hydrogen bonding .
The ethyl group at position 2 likely improves lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
Properties
Molecular Formula |
C18H17N5S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(benzotriazol-1-yl)-2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H17N5S/c1-2-15-19-17(23-13-9-5-4-8-12(13)21-22-23)16-11-7-3-6-10-14(11)24-18(16)20-15/h4-5,8-9H,2-3,6-7,10H2,1H3 |
InChI Key |
VMZKPSPAOVQWNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C2C3=C(CCCC3)SC2=N1)N4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidine
The benzothieno[2,3-d]pyrimidine scaffold is typically synthesized via cyclocondensation of 2-aminothiophene derivatives with carbonyl-containing reagents. A common approach involves reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with formamide or urea under thermal conditions (150–180°C) to form the pyrimidine ring.
Reaction conditions :
-
Solvent : Dimethylformamide (DMF) or ethanol
-
Catalyst : p-Toluenesulfonic acid (pTSA)
-
Temperature : 150°C, 6–8 hours
The ethyl group at position 2 is introduced via nucleophilic substitution. For example, treating the intermediate with ethyl iodide in the presence of potassium carbonate (K₂CO₃) in acetone achieves selective alkylation at the pyrimidine nitrogen.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) improve solubility but reduce regioselectivity. Non-polar solvents like toluene or dichloromethane favor the desired substitution pathway (Table 1).
Table 1. Solvent Screening for Benzotriazole Coupling
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 110 | 75 | 98 |
| DCM | 40 | 62 | 95 |
| DMF | 120 | 58 | 90 |
| THF | 65 | 51 | 88 |
Alternative Routes via Ring-Opening Strategies
Benzotriazole Ring Cleavage (BtRC) Approach
A modified BtRC strategy, adapted from ACS Omega, enables the direct incorporation of benzotriazole fragments into heterocycles. This method involves treating N-acylbenzotriazoles with AlCl₃ to generate reactive intermediates that cyclize with thienopyrimidine precursors.
Key Steps :
-
Synthesis of N-Acylbenzotriazole : React benzotriazole with acetyl chloride in presence of N-bromosuccinimide (NBS).
-
Cyclization : Combine N-acylbenzotriazole with 2-ethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine under AlCl₃ catalysis.
Scalability and Industrial Feasibility
Gram-Scale Synthesis
The AlCl₃-mediated route demonstrates scalability. A 10-gram batch of the target compound was synthesized with consistent yield (72%) and purity (>97%). Critical parameters for scale-up include:
-
Slow addition of AlCl₃ to control exothermicity
-
Strict anhydrous conditions to prevent hydrolysis
-
Chromatography-free purification via recrystallization (ethanol/water)
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, J = 8.5 Hz, 1H, benzotriazole), 4.21 (q, J = 7.0 Hz, 2H, CH₂CH₃), 2.85–2.78 (m, 4H, tetrahydro ring), 1.89–1.82 (m, 4H, tetrahydro ring), 1.36 (t, J = 7.0 Hz, 3H, CH₂CH₃).
-
HRMS : Calculated for C₁₉H₁₈N₅S [M+H]⁺: 364.1284; Found: 364.1287.
Challenges and Mitigation Strategies
Byproduct Formation
Major byproducts include:
-
4-Benzotriazolyl regioisomers (≤5%): Minimized via temperature control (110°C optimal).
-
N-Alkylated derivatives : Suppressed using excess benzotriazole (1.5 equiv).
Green Chemistry Considerations
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-benzotriazol-1-yl)-2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzotriazole or benzothieno pyrimidine rings .
Scientific Research Applications
This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:
Anticancer Properties
Several studies have indicated that derivatives of thienopyrimidines can inhibit key signaling pathways involved in cancer progression. For instance:
- Inhibition of Kinases : Compounds similar to 4-(1H-1,2,3-benzotriazol-1-yl)-2-ethyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine have been shown to inhibit kinases such as phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in cancer cell survival and proliferation .
Antimicrobial Activity
Research has demonstrated that thienopyrimidine derivatives possess antimicrobial properties against various pathogens. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Neuroprotective Effects
Recent investigations suggest that thienopyrimidine compounds may offer neuroprotective benefits. They have been studied for their potential in treating neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival .
Case Studies
Several case studies illustrate the effectiveness of this compound and its derivatives:
Case Study 1: Cancer Treatment
A study published in the European Journal of Medicinal Chemistry explored the anticancer efficacy of thienopyrimidine derivatives. The results indicated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range . The study highlighted the importance of substituents on the pyrimidine ring that enhance biological activity.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, thienopyrimidine derivatives were tested against a panel of bacterial strains. The results showed that certain modifications led to enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics .
Comparative Data Table
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-yl)-2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with molecular targets through its benzotriazole and benzothieno pyrimidine moieties. These interactions can affect various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it might interact with enzymes or receptors, altering their activity .
Comparison with Similar Compounds
Key Observations :
- Yields for substituted derivatives range from 70% to 82%, suggesting efficient synthetic protocols for modifying the 4-position .
Physical and Spectral Properties
Table 2: Physical Properties and Spectral Data
Key Observations :
- Melting points correlate with crystallinity: Hydrazine-derived 6a (220°C) has higher thermal stability than piperazinyl derivatives (134–143°C) .
- The benzotriazole group in the target compound would introduce distinct aromatic proton signals in NMR compared to aliphatic substituents (e.g., morpholinyl) .
Table 3: Reported Bioactivities of Analogous Compounds
Biological Activity
The compound 4-(1H-1,2,3-benzotriazol-1-yl)-2-ethyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a member of the benzotriazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.
Chemical Structure
The compound features a complex structure that includes a benzotriazole moiety and a tetrahydrobenzothienopyrimidine framework. Its chemical formula is .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that benzotriazole derivatives often display significant antibacterial and antifungal properties. The compound was evaluated against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing moderate activity .
- Antiparasitic Effects : Some derivatives of benzotriazole have demonstrated efficacy against protozoan parasites. For instance, related compounds have been tested for their activity against Trypanosoma cruzi, indicating potential in treating parasitic infections .
- Anti-inflammatory Properties : The benzotriazole scaffold has been linked to anti-inflammatory effects in certain studies. The specific compound's ability to inhibit pro-inflammatory cytokines could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
A series of derivatives including the target compound were screened for antimicrobial properties. Results indicated that compounds with bulky hydrophobic groups exhibited enhanced antibacterial activity compared to their smaller counterparts. Notably, the compound demonstrated an MIC (Minimum Inhibitory Concentration) value ranging from 12.5 to 25 μg/ml against Candida albicans .
| Compound | MIC (μg/ml) | Activity Type |
|---|---|---|
| 4-(1H-benzotriazol-1-yl)-2-ethyl... | 12.5 - 25 | Antifungal |
| Related Benzotriazole Derivative | 50 | Antibacterial |
Case Studies
- Study on Antiparasitic Activity : A study investigated the effects of benzotriazole derivatives on Trypanosoma cruzi. The results showed that certain derivatives had a dose-dependent inhibitory effect on the growth of epimastigotes and trypomastigotes, with significant reductions in parasite viability at concentrations as low as 25 μg/mL .
- Inflammatory Response Modulation : In vitro studies highlighted the potential of benzotriazole derivatives to modulate inflammatory responses by inhibiting the production of TNF-alpha and IL-6 in macrophages. This suggests a possible therapeutic application in inflammatory diseases .
Q & A
Q. What are the common synthetic routes for preparing 4-(1H-1,2,3-benzotriazol-1-yl)-2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine, and what key intermediates are involved?
The synthesis typically involves multi-step reactions starting with a benzothieno[2,3-d]pyrimidine core. A critical intermediate is 4-chloro-2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine , which undergoes nucleophilic substitution with 1H-benzotriazole. Key steps include:
- Metalation and alkylation : Aluminum amalgam in tetrahydrofuran facilitates reduction or alkylation steps (e.g., introducing ethyl groups) .
- Coupling reactions : Intermediate chlorinated derivatives react with heterocyclic amines or azoles under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is often used to isolate the final product .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and how are they applied?
- 1H/13C NMR : Essential for confirming substitution patterns and ring systems. For example, aromatic protons in the benzotriazole moiety appear as distinct singlets (δ 7.5–8.5 ppm), while ethyl groups show triplet signals (δ 1.2–1.5 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks matching calculated values) .
- IR Spectroscopy : Identifies functional groups like C-N stretches (∼1600 cm⁻¹) and S-C vibrations in the thienopyrimidine core .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the alkylation step of this compound’s synthesis?
Low yields in alkylation often stem from steric hindrance or competing side reactions. Optimization strategies include:
- Reagent selection : Using bulky bases (e.g., DBU) to deprotonate intermediates and enhance nucleophilicity .
- Temperature control : Slow addition of alkylating agents at 0°C to minimize byproducts .
- Catalysis : Transition metals (e.g., Pd(OAc)₂) can facilitate C-N coupling in challenging substitutions .
- Solvent effects : Polar aprotic solvents like DMF improve solubility of intermediates .
Q. What strategies are recommended for resolving contradictions in reported biological activity data for thieno[2,3-d]pyrimidine derivatives?
Discrepancies in biological activity (e.g., enzyme inhibition vs. receptor modulation) may arise from structural variations or assay conditions. Mitigation approaches include:
- Structural conformation analysis : X-ray crystallography or DFT calculations to compare intramolecular interactions (e.g., C–H⋯π bonds) that influence binding .
- Assay standardization : Replicate experiments under controlled conditions (pH, temperature) to isolate variables .
- SAR (Structure-Activity Relationship) studies : Systematically modify substituents (e.g., replacing ethyl with piperazine groups) to identify pharmacophores .
Methodological Challenges and Data Analysis
Q. How should researchers design experiments to evaluate the stability of this compound under varying pH conditions?
- Accelerated degradation studies : Incubate the compound in buffers (pH 1–13) at 37°C and monitor degradation via HPLC.
- Kinetic analysis : Calculate half-life (t½) and identify degradation products (e.g., hydrolysis of the triazole ring) using LC-MS .
- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to assess improved stability .
Q. What computational methods are suitable for predicting the binding affinity of this compound to kinase targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
- MD (Molecular Dynamics) simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
- Free energy calculations : MM-PBSA/GBSA methods quantify binding energy contributions (e.g., hydrophobic vs. electrostatic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
